molecular formula C15H22Cl2N2O2 B4887479 1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine

1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine

Cat. No.: B4887479
M. Wt: 333.2 g/mol
InChI Key: CVUZJTJTNLBFLK-UHFFFAOYSA-N
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Description

1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is a chemical compound with the molecular formula C15H22Cl2N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenoxy group and an ethoxyethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical events. For example, it may inhibit the activity of specific enzymes or modulate receptor signaling pathways, resulting in its observed biological effects .

Properties

IUPAC Name

1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2/c1-18-4-6-19(7-5-18)8-9-20-10-11-21-13-2-3-14(16)15(17)12-13/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUZJTJTNLBFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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